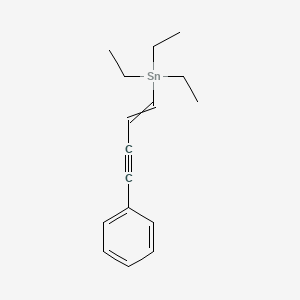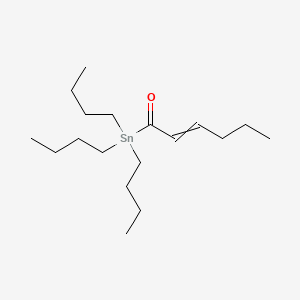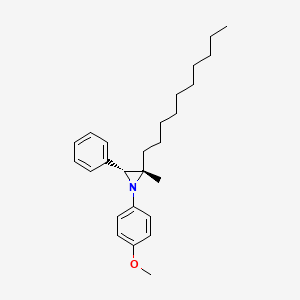![molecular formula C25H17Br2N3O B15167384 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde CAS No. 648901-14-8](/img/structure/B15167384.png)
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is an organic compound with the molecular formula C20H14Br2N2O. It is characterized by the presence of a diazenyl group (-N=N-) and two bromophenyl groups attached to an amino group. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde typically involves the following steps:
Formation of the diazenyl group: This can be achieved through the diazotization of aniline derivatives followed by coupling with an appropriate aromatic compound.
Introduction of bromophenyl groups: The bromophenyl groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Aldehyde functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzoic acid.
Reduction: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}amino]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl groups may also contribute to its activity by facilitating interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde
- 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
- 4-(Bis(4-bromophenyl)amino)benzaldehyde
Uniqueness
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is unique due to its combination of a diazenyl group and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
648901-14-8 |
|---|---|
Molecular Formula |
C25H17Br2N3O |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C25H17Br2N3O/c26-19-3-11-23(12-4-19)30(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)29-28-21-7-1-18(17-31)2-8-21/h1-17H |
InChI Key |
GKEUPGHEXVLUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

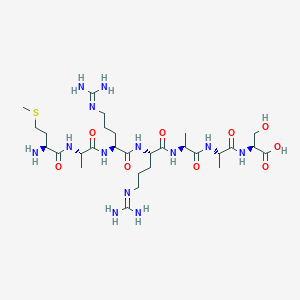
propanedinitrile](/img/structure/B15167346.png)
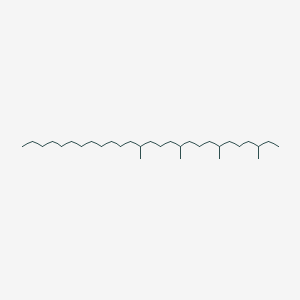
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
